An In-depth Technical Guide to Dicyclopentamethylenethiuram Disulfide
An In-depth Technical Guide to Dicyclopentamethylenethiuram Disulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dicyclopentamethylenethiuram Disulfide, a significant chemical compound with diverse applications. This document will delve into its chemical and physical properties, synthesis, mechanisms of action, and safety protocols, offering valuable insights for professionals in research and development.
Core Identification and Properties
Dicyclopentamethylenethiuram disulfide, also known as Bis(pentamethylene)thiuram disulfide, is a chemical compound primarily utilized as a rubber accelerator.[1][2] Its unique properties also lend it to other industrial applications.
The CAS number for Dicyclopentamethylenethiuram disulfide is 94-37-1 .[1][3]
Chemical and Physical Data
A summary of the key chemical and physical properties of Dicyclopentamethylenethiuram disulfide is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C12H20N2S4 | [1][4] |
| Molecular Weight | 320.6 g/mol | [1][4] |
| IUPAC Name | piperidine-1-carbothioylsulfanyl piperidine-1-carbodithioate | [1][4] |
| Melting Point | 137.5 °C | [4] |
| Synonyms | Dipentamethylenethiuram disulfide, Bis(pentamethylene)thiuram disulfide, PTD, Robac PTD, Bis(piperidinothiocarbonyl) disulfide | [1][3] |
| Appearance | Not specified in search results, but typically a powder. | |
| Solubility | Not specified in search results. |
Spectral and Analytical Data
Predicted collision cross-section (CCS) values for various adducts of Dicyclopentamethylenethiuram disulfide have been calculated, which can be useful in mass spectrometry-based analytical methods.[5]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 321.05821 | 166.3 |
| [M+Na]+ | 343.04015 | 168.9 |
| [M-H]- | 319.04365 | 165.5 |
| [M+NH4]+ | 338.08475 | 177.5 |
| [M+K]+ | 359.01409 | 160.4 |
Synthesis and Manufacturing
While specific industrial synthesis protocols for Dicyclopentamethylenethiuram disulfide are proprietary, the general synthesis of thiuram disulfides involves the oxidative coupling of two dithiocarbamate units. The synthesis can be conceptualized as a two-step process:
-
Formation of the Dithiocarbamate Salt: This typically involves the reaction of a secondary amine (in this case, piperidine) with carbon disulfide in the presence of a base.
-
Oxidative Coupling: The resulting dithiocarbamate salt is then oxidized to form the thiuram disulfide. Common oxidizing agents for this step include hydrogen peroxide, iodine, or air.
The following diagram illustrates a generalized workflow for the synthesis of Dicyclopentamethylenethiuram disulfide.
Caption: Generalized Synthesis Workflow.
Applications and Utility
The primary application of Dicyclopentamethylenethiuram disulfide is in the rubber industry.
-
Rubber Vulcanization: It serves as an accelerator in the vulcanization of latex and butyl rubber.[2][3] Vulcanization is a chemical process that converts natural rubber and other polymers into more durable materials by forming cross-links between polymer chains. Thiuram disulfides, like Dicyclopentamethylenethiuram disulfide, can decompose upon heating to generate sulfur radicals, which initiate the cross-linking process.
Other reported uses include:
-
Working with glues and adhesives.[1]
-
Use in disinfectants or biocides.[1]
-
Applications in agriculture as a pesticide.[1]
Pharmacology and Biochemistry
Dicyclopentamethylenethiuram disulfide is recognized as a standardized chemical allergen.[1][4] Its physiological effects are associated with increased histamine release and cell-mediated immunity.[1][4] This allergenic potential is important to consider in occupational health settings where exposure may occur.
Mechanism of Action in Vulcanization
The disulfide bond is the most reactive part of the molecule. In the context of rubber vulcanization, the mechanism is believed to involve the thermal decomposition of the thiuram disulfide to form dithiocarbamate radicals. These radicals can then react with the polymer chains and elemental sulfur to create the sulfide cross-links that give vulcanized rubber its characteristic elasticity and durability.
The following diagram illustrates a simplified proposed mechanism for its role in vulcanization.
Caption: Simplified Vulcanization Mechanism.
Safety and Toxicology
Dicyclopentamethylenethiuram disulfide is classified as a hazardous substance with the following GHS classifications:
-
H315: Causes skin irritation.[1]
-
H317: May cause an allergic skin reaction.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
It is a known skin sensitizer.[1] The oral LD50 in rats is reported as 2870 mg/kg.[1]
Handling and Safety Protocols
Due to its hazardous nature, strict safety protocols should be followed when handling Dicyclopentamethylenethiuram disulfide.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6][7] In case of insufficient ventilation, wear respiratory protection.[6]
-
Engineering Controls: Use only outdoors or in a well-ventilated area.[7] Keep away from heat, sparks, open flames, and hot surfaces.[7]
-
First Aid Measures:
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing.[6]
-
Skin Contact: Wash with plenty of soap and water.[8] If skin irritation or rash occurs, get medical advice/attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
Ingestion: Call a poison center or doctor if you feel unwell.[8]
-
The following diagram outlines a basic safety workflow for handling this compound.
Caption: Safety Handling Workflow.
Experimental Protocols
Analytical Method for Quantification
A general approach for the quantification of Dicyclopentamethylenethiuram disulfide in a sample matrix (e.g., a rubber extract) would involve High-Performance Liquid Chromatography (HPLC) with UV detection.
Objective: To determine the concentration of Dicyclopentamethylenethiuram disulfide in a sample.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Dicyclopentamethylenethiuram disulfide standard
-
Sample for analysis
Procedure:
-
Standard Preparation: Prepare a stock solution of Dicyclopentamethylenethiuram disulfide of a known concentration in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Extract the sample with a suitable solvent to dissolve the Dicyclopentamethylenethiuram disulfide. Filter the extract to remove any particulate matter.
-
HPLC Analysis:
-
Set the HPLC conditions (e.g., mobile phase composition, flow rate, column temperature). A typical starting point would be an isocratic mobile phase of acetonitrile and water.
-
Set the UV detector to a wavelength where Dicyclopentamethylenethiuram disulfide has strong absorbance.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample.
-
-
Quantification: Determine the concentration of Dicyclopentamethylenethiuram disulfide in the sample by comparing its peak area to the calibration curve.
References
-
Dipentamethylenethiuram disulfide | C12H20N2S4 | CID 7188 - PubChem. (n.d.). NIH. Retrieved from [Link]
-
Molecular mechanisms for the anti-cancer effects of diallyl disulfide. (2013). PubMed. Retrieved from [Link]
-
DCPD - Safety Data Sheet. (n.d.). Braskem. Retrieved from [Link]
-
Dipentamethylenethiuram disulfide. (n.d.). Dormer Laboratories Inc. Retrieved from [Link]
-
Dicyclopentamethylenethiuram Disulfide-d20 | C12H20N2S4 | CID 169438270. (n.d.). PubChem. Retrieved from [Link]
-
Dicyclopentamethylenethiuram Disulfide as Precursor of Mononuclear Complexes: Oxidative Cleavage of Metal-Metal Bond in [CpMo(CO)3]2 and Molecular Structure of cis-[CpMo(CO)2{S2C-N(CH2)5}]. (2017). ResearchGate. Retrieved from [Link]
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Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. (n.d.). Frontiers. Retrieved from [Link]
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Dicyclopentamethylenethiuram disulfide - High purity | EN. (n.d.). Georganics. Retrieved from [Link]
-
Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. (2025). PubMed Central. Retrieved from [Link]
-
Protective effect and mechanism of action of diallyl disulfide against acetaminophen-induced acute hepatotoxicity. (n.d.). PubMed. Retrieved from [Link]
-
Protective Role of Diallyl Disulphide Compound (From Garlic Extract) Against Mercuric Chloride. (n.d.). Brieflands. Retrieved from [Link]
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Redox-Click Chemistry for Disulfide Formation from Thiols. (n.d.). ChemRxiv. Retrieved from [Link]
-
1,3‐Diisopropylcarbodiimide‐Mediated Synthesis of Disulfides from Thiols. (2020). ResearchGate. Retrieved from [Link]
-
Dicyclopentamethylenethiuram disulfide (C12H20N2S4). (n.d.). PubChemLite. Retrieved from [Link]
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